N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester

Descripción general

Descripción

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is a cocaine analog with a higher affinity for the dopamine transporter (DAT). It has been suggested that it may be potentially useful in interfering with cocaine’s actions in the brain . It has also shown the greatest affinity for the serotonin transporter .

Synthesis Analysis

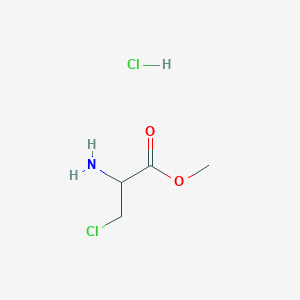

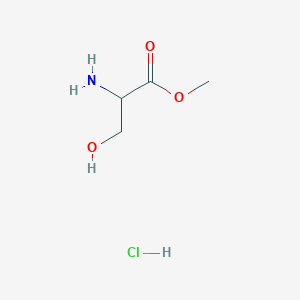

The synthesis of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” involves the coupling of the appropriate organometallic reagents to 3 beta-(4’-iodophenyl)tropane-2 beta-carboxylic acid methyl ester or to an N-protected derivative of it followed by N-demethylation or removal of the protecting group .

Molecular Structure Analysis

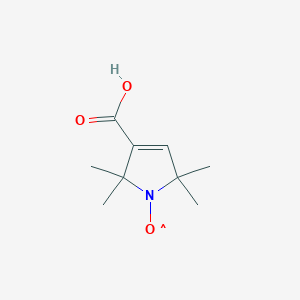

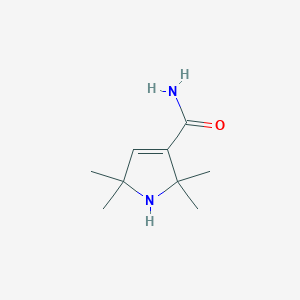

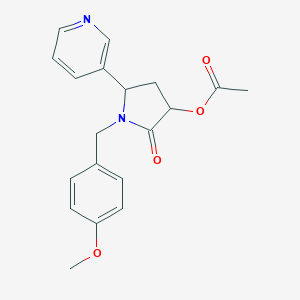

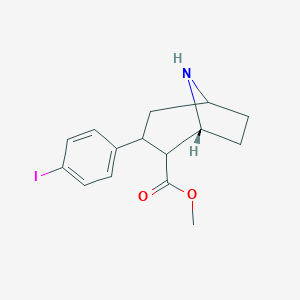

The molecular formula of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is C15H18INO2 .

Chemical Reactions Analysis

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has shown enhanced affinity at the serotonin and norepinephrine transporter as a result of demethylation .

Physical And Chemical Properties Analysis

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has a molecular weight of 371.21 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 371.03823 g/mol. Its Topological Polar Surface Area is 38.3 Ų .

Aplicaciones Científicas De Investigación

Neurotransmitter Transporter Imaging

Specific Scientific Field

Neuroscience, particularly neuroimaging and molecular pharmacology.

Summary of Application

Researchers use N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester (referred to as “N-nor-CIT”) as a radioligand in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies. These imaging techniques allow visualization and quantification of neurotransmitter transporters in living organisms.

Experimental Procedures

- Radiosynthesis : Scientists synthesize N-nor-CIT by N-demethylation of cocaine (the parent compound) and the appropriate 3 beta-(substituted phenyl)-tropane analogues using alpha-chloroethyl chloroformate .

- In Vitro Binding Assays : Researchers measure the binding affinities of N-nor-CIT at dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. These assays help determine the compound’s selectivity and affinity for specific transporters .

Results and Outcomes

- Serotonin Transporter (SERT) : N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester (4d) exhibits the greatest affinity for SERT (IC50 = 0.36 nM). This makes it a valuable tool for studying serotonin reuptake processes in the brain .

- Selectivity : N-nor-3 beta-(4’-ethylphenyl)tropane-2 beta-carboxylic acid methyl ester (4e) shows the highest selectivity for SERT, making it useful for investigating serotonin-related disorders .

Drug Development and Pharmacokinetics

Specific Scientific Field

Pharmaceutical sciences and drug discovery.

Summary of Application

N-nor-CIT serves as a pharmacokinetic tool to study drug transporters and evaluate drug candidates.

Experimental Procedures

Results and Outcomes

These applications demonstrate the versatility and significance of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester in scientific research. Researchers continue to explore its potential across various fields, contributing to our understanding of neurotransmission and drug development . 🧪🔬🌟

Propiedades

IUPAC Name |

methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOZZWGMZPMXBO-WCFLAILDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929547 | |

| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester | |

CAS RN |

136794-87-1 | |

| Record name | N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.